molecular formula C20H19NO3 B2853963 Ethyl 2-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate CAS No. 65418-22-6

Ethyl 2-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate

Cat. No.: B2853963
CAS No.: 65418-22-6
M. Wt: 321.376
InChI Key: YRUVXMLLMVJSNV-UHFFFAOYSA-N
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Description

Ethyl 2-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate typically involves a multi-step process. One common method includes the condensation of an appropriate aldehyde with an amine to form an imine intermediate, followed by cyclization and esterification reactions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Ethyl 2-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

ethyl 2-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-3-24-18(22)12-16-19(14-7-5-4-6-8-14)15-11-13(2)9-10-17(15)21-20(16)23/h4-11H,3,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUVXMLLMVJSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C2=C(C=CC(=C2)C)NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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